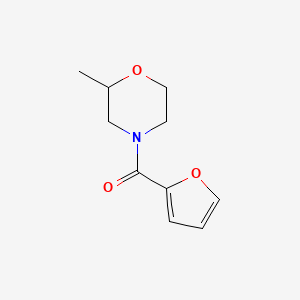
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide (DMB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMB is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various cellular processes.
Mécanisme D'action
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide inhibits NAMPT, which is involved in the biosynthesis of NAD+. NAD+ is an important coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the availability of NAD+ and disrupts these cellular processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and improving glucose tolerance. These effects are likely due to the disruption of cellular processes that rely on NAD+.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide has several advantages for lab experiments, including its small size, easy synthesis, and specificity for NAMPT. However, this compound also has limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide, including:
1. Optimization of this compound analogs with improved specificity and potency.
2. Investigation of the effects of this compound in different disease models and in combination with other therapies.
3. Development of this compound as a therapeutic agent for cancer, inflammation, and metabolic disorders.
4. Investigation of the potential side effects and toxicity of this compound in animal models.
5. Study of the effects of this compound on NAD+ metabolism and other cellular processes.
6. Investigation of the potential use of this compound as a tool compound for studying NAMPT and NAD+ metabolism.
Méthodes De Synthèse
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylpyrazole with 3,4-dimethoxybenzaldehyde, followed by reduction and acylation steps. The product can be purified through column chromatography to obtain a high purity compound.
Applications De Recherche Scientifique
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide has shown potential therapeutic effects in various disease models, including cancer, inflammation, and metabolic disorders. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation models have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic disorders, this compound has been shown to improve glucose tolerance and reduce insulin resistance.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-11(8-12(9)19-4)14(18)15-13-7-10(2)16-17(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWFEUHEXWQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)

![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)
![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)


![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)